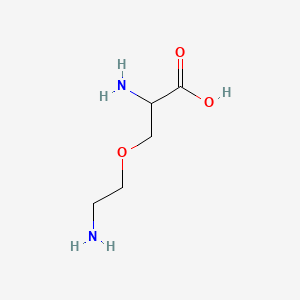

Oxalysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalysine can be achieved through several methods. One improved method involves the preparation of DL-4-oxalysine, which was detailed in a study published in 1959 . This method involves the use of specific reagents and conditions to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

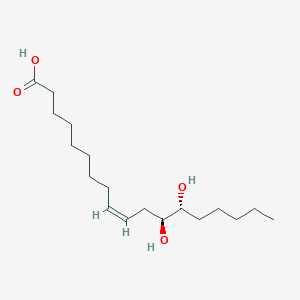

Oxalysine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form products such as ethanolamine, N-oxalylethanolamine, and 3-morpholone .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like manganese dioxide and Deoxo-Fluor® . These reagents facilitate the conversion of this compound into its oxidized forms under specific conditions.

Major Products Formed

The major products formed from the oxidation of this compound include ethanolamine, N-oxalylethanolamine, and 3-morpholone

Scientific Research Applications

Chemistry: Oxalysine is used as a substrate in enzymatic studies to understand the mechanisms of amino acid oxidases.

Medicine: This compound has shown potential as an antitumor antibiotic, isolated from Streptomyces roseoviridofuscus.

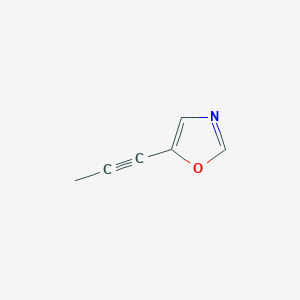

Industry: This compound is used in the synthesis of various biologically active compounds, including oxazoles and oxazolines, which have applications in pharmaceuticals and polymers .

Mechanism of Action

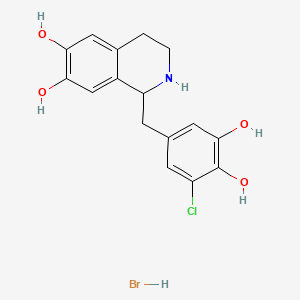

The mechanism of action of oxalysine involves its role as a lysine antimetabolite. It competes with lysine for transport into cells, thereby inhibiting the growth of organisms like Candida albicans . Additionally, this compound induces suicide inactivation by electron transfer, similar to the biological substrates D-lysine and L-beta-lysine .

Comparison with Similar Compounds

Oxalysine can be compared with other similar compounds such as lysine and thialysine. While lysine is a naturally occurring amino acid, this compound is a synthetic derivative with unique properties. Thialysine, another lysine analogue, undergoes similar oxidation reactions but with different products .

List of Similar Compounds

- Lysine

- Thialysine

- Ethanolamine

- N-oxalylethanolamine

- 3-morpholone

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound for further research and industrial applications.

Properties

IUPAC Name |

2-amino-3-(2-aminoethoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTGLTLBIVDQKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)

![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)